(5-CHLORO-2-METHOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE
Overview
Description
(5-Chloro-2-methoxyphenyl)[4-(methylsulfonyl)piperazino]methanone is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorinated methoxyphenyl group and a methylsulfonyl-substituted piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-2-methoxyphenyl)[4-(methylsulfonyl)piperazino]methanone typically involves multiple steps, starting with the preparation of the 5-chloro-2-methoxyphenyl precursor. This precursor can be synthesized through a series of reactions, including halogenation and methoxylation of a phenyl ring. The piperazine moiety is then introduced through a nucleophilic substitution reaction, followed by the addition of the methylsulfonyl group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-methoxyphenyl)[4-(methylsulfonyl)piperazino]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, (5-chloro-2-methoxyphenyl)[4-(methylsulfonyl)piperazino]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in assays to investigate enzyme inhibition and receptor binding .
Medicine
In medicine, this compound is explored for its therapeutic potential. It is investigated for its ability to modulate specific biological pathways, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (5-chloro-2-methoxyphenyl)[4-(methylsulfonyl)piperazino]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-2-methoxyphenyl)hydrazine hydrochloride: Shares the chlorinated methoxyphenyl group but differs in the functional groups attached.
2-Chloro-5-methoxyaniline: Similar in structure but lacks the piperazine and methylsulfonyl groups.
Methanone, [5-chloro-2-(methylamino)phenyl]phenyl-: Contains a similar phenyl group but differs in the substitution pattern and functional groups.
Uniqueness
The uniqueness of (5-chloro-2-methoxyphenyl)[4-(methylsulfonyl)piperazino]methanone lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-20-12-4-3-10(14)9-11(12)13(17)15-5-7-16(8-6-15)21(2,18)19/h3-4,9H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEGZOHERYPRLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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